

# Application Notes: Investigating the Mechanism of Menopausal Hot Flashes with Pavinetant

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## Compound of Interest

Compound Name:	Pavinetant
CAS No.:	941690-55-7
Cat. No.:	B1678561

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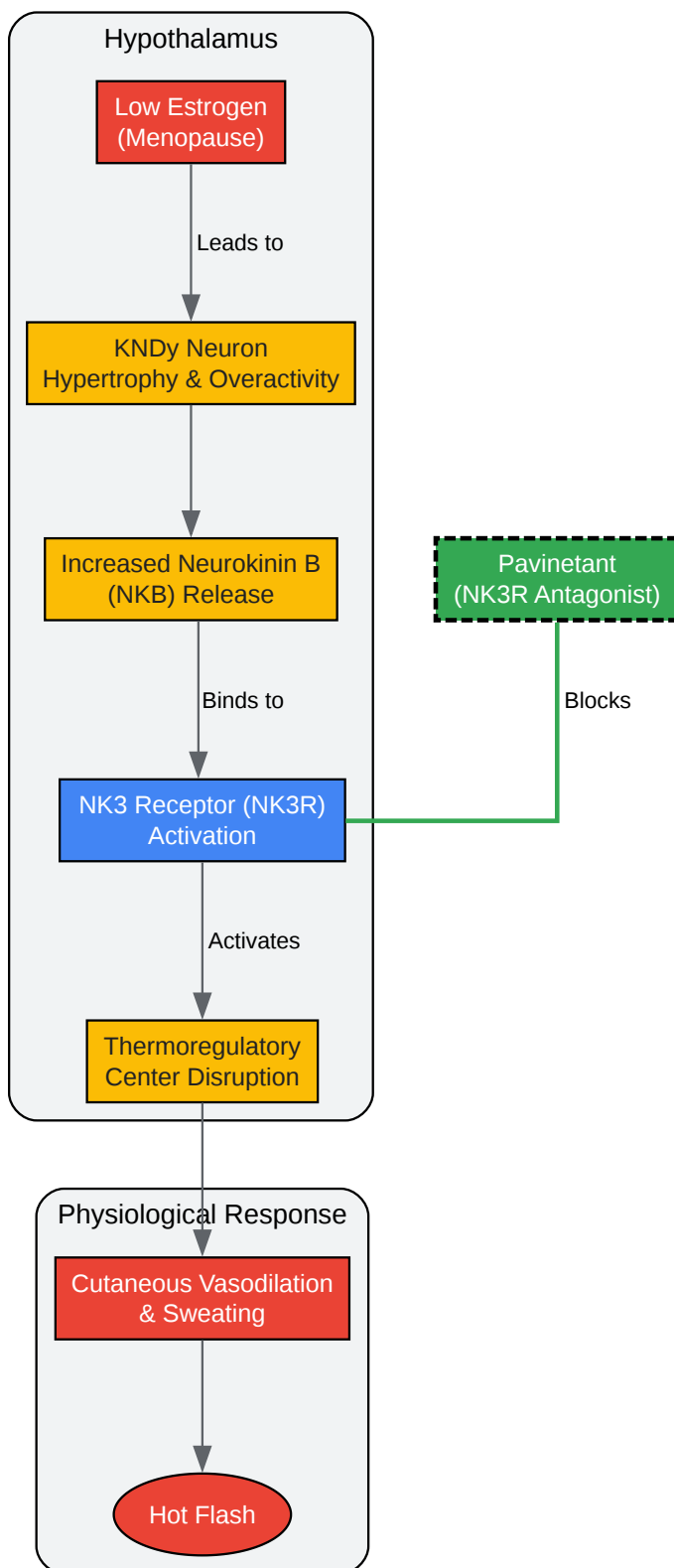
Audience: Researchers, scientists, and drug development professionals.

Introduction: Menopausal hot flashes, or vasomotor symptoms (VMS), are a significant burden for many women, stemming from the decline in estrogen during the menopausal transition.[1] [2] The underlying mechanism involves the hypertrophy and subsequent over-activity of a specific group of hypothalamic neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons.[3][4] In the absence of estrogen's negative feedback, these neurons increase the release of Neurokinin B (NKB). NKB acts on its receptor, the neurokinin-3 receptor (NK3R), to trigger downstream signaling that disrupts thermoregulation, leading to inappropriate peripheral vasodilation and the sensation of intense heat characteristic of a hot flash.

**Pavinetant** (also known as MLE4901) is a selective, non-hormonal antagonist of the NK3R. By blocking the action of NKB at this receptor, **Pavinetant** offers a targeted approach to quell the overactive signaling cascade responsible for hot flashes. This makes it an invaluable pharmacological tool for investigating the precise neuroendocrine mechanisms of menopausal VMS, both in vitro and in vivo. These notes provide an overview and detailed protocols for utilizing **Pavinetant** in a research setting.

## Mechanism of Action: The NKB/NK3R Signaling Pathway in Hot Flashes

The central hypothesis is that estrogen withdrawal leads to disinhibition of KNDy neurons in the hypothalamic arcuate nucleus. This results in increased NKB signaling to thermoregulatory centers, such as the preoptic area, which interpret this as a signal that the body is overheating. The body then initiates heat dissipation mechanisms, primarily cutaneous vasodilation, causing a hot flash. **Pavinetant** directly intervenes in this pathway by competitively inhibiting the NK3R, thereby preventing NKB-induced activation of the thermoregulatory centers.



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Caption: NKB/NK3R signaling pathway in menopausal hot flashes and the site of **Pavinetant** action.

## Data Presentation: Efficacy of NK3R Antagonists

Clinical trials investigating **Pavinetant** and other NK3R antagonists have demonstrated a rapid and significant reduction in the frequency and severity of vasomotor symptoms.

Table 1: Summary of Clinical Trial Data for **Pavinetant** (MLE4901)

Study Metric	Pavinetant (MLE4901)	Placebo	Adjusted Difference	p-value	Reference
Total Weekly Hot Flashes (Reduction from Baseline)	<b>73%</b>	<b>28%</b>	<b>-45%</b>	<b>&lt;0.0001</b>	
Daily Hot Flash Frequency (Flashes/day)	From 3.4 ± 1.2 to 1.0 ± 0.6	N/A	-2.4	0.008	

| Night-time Awakenings (Awakenings/night) | From 1.6 ± 0.3 to 0.4 ± 0.2 | N/A | -1.2 | 0.008 | |

Table 2: Efficacy Data for Other Investigational NK3R Antagonists

Drug	Metric	Efficacy	Placebo	Timepoint	Reference
Fezolinetant	Reduction in moderate-to-severe VMS frequency	64%	N/A	Week 12	
Elinzanetant	Reduction in moderate-to-severe VMS frequency	~73%	~47%	Week 12	

| Elinzanetant | Reduction in moderate-to-severe VMS frequency | 65-67% | 42-45% | Week 12  
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Note: **Pavinetant** development was discontinued due to transient elevations in liver transaminases, which is believed to be an idiosyncratic effect and not a class effect of NK3R antagonists.

## Experimental Protocols

### Protocol 1: In Vitro Electrophysiological Recording of KNDy Neuron Activity

This protocol allows for the direct measurement of **Pavinetant**'s effect on the firing rate of KNDy neurons in response to NK3R agonism.

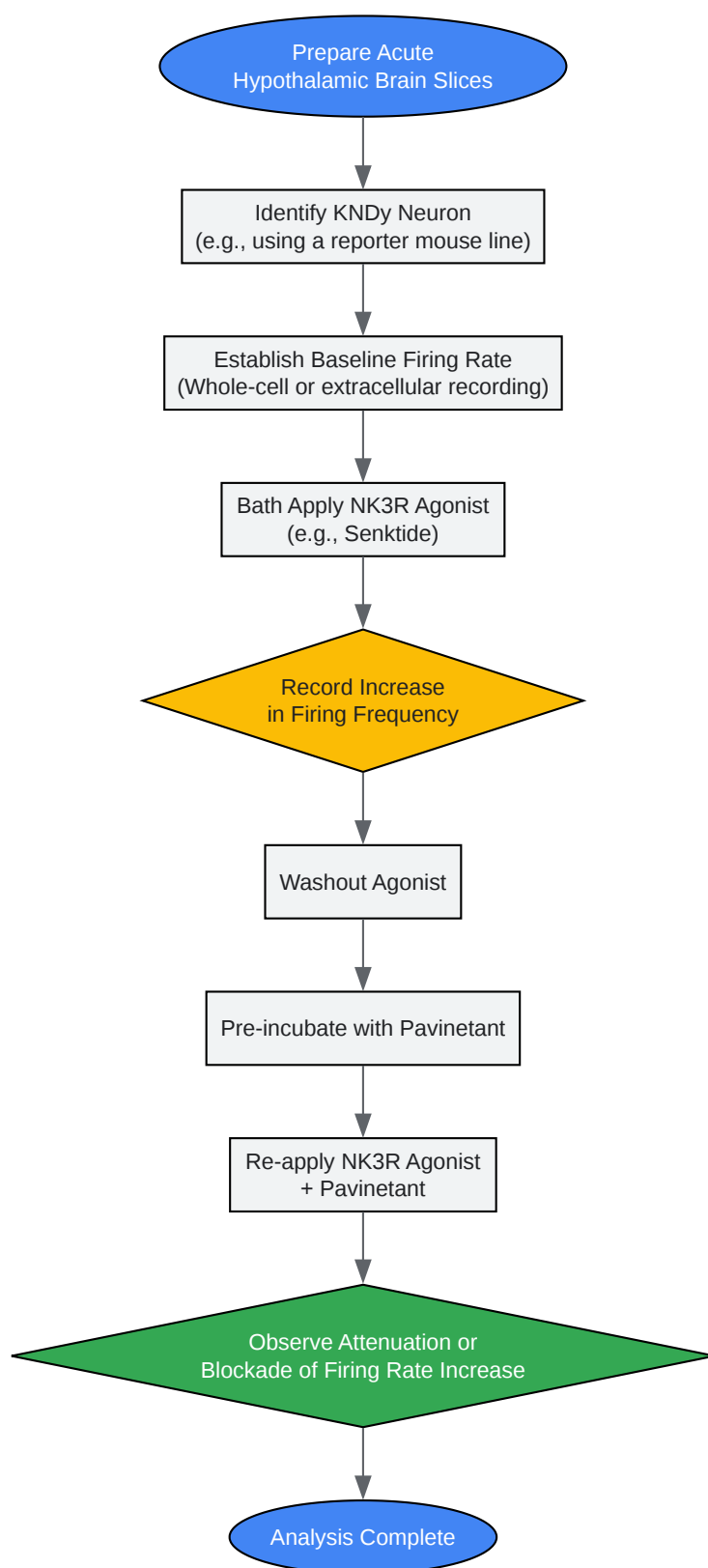
Objective: To determine if **Pavinetant** blocks the excitatory effect of an NK3R agonist (e.g., senktide) on KNDy neuron action potential firing.

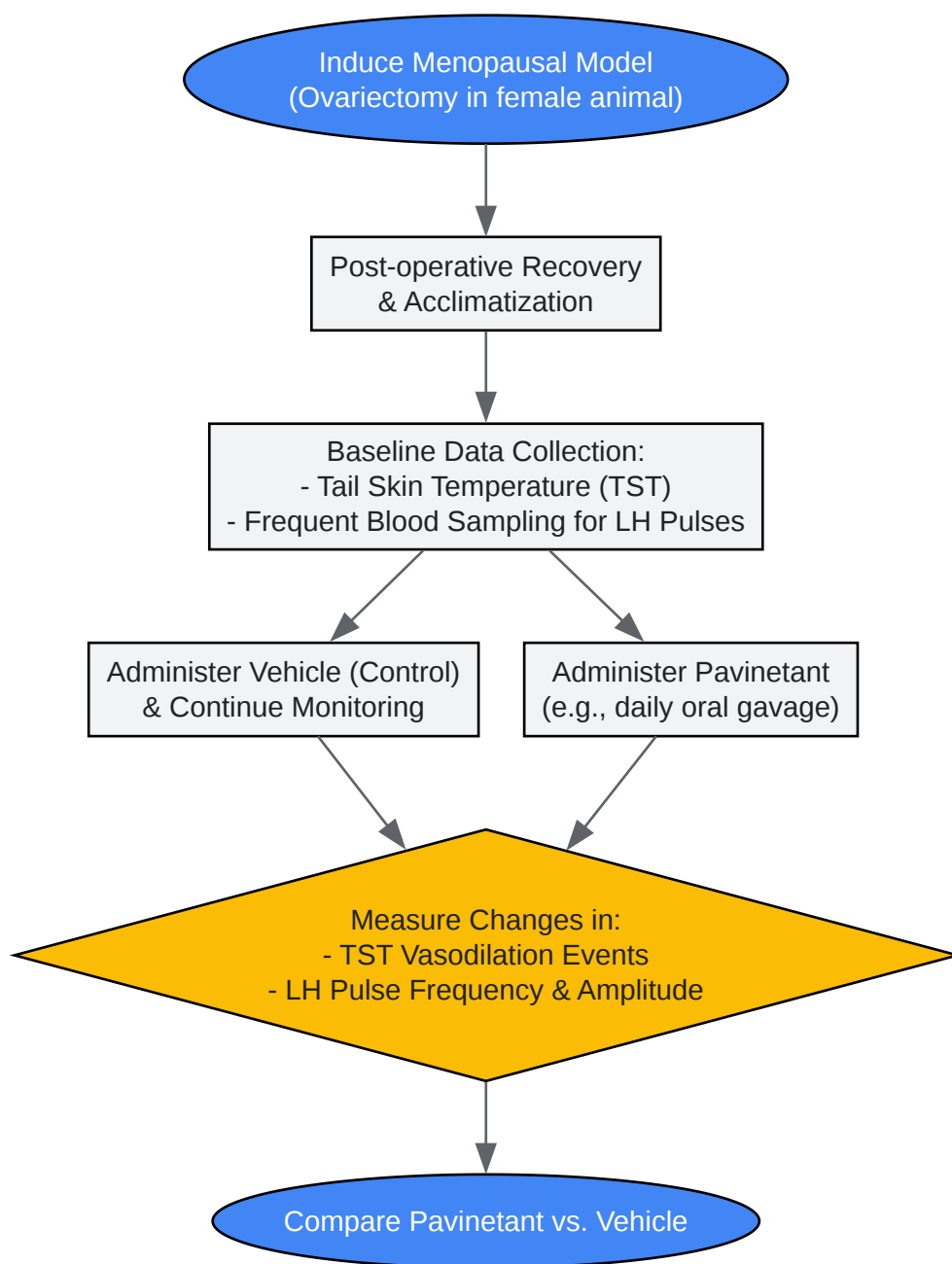
Materials:

- Animal model (e.g., mouse or rat)
- Brain slicing vibratome

- Artificial cerebrospinal fluid (aCSF)
- Recording chamber and perfusion system
- Electrophysiology rig (amplifier, digitizer, microscope)
- Glass micropipettes
- Senktide (NK3R agonist)
- **Pavinetant**

Workflow Diagram:





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## References

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- [2. womensmentalhealth.org \[womensmentalhealth.org\]](#)
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